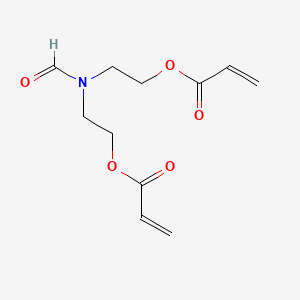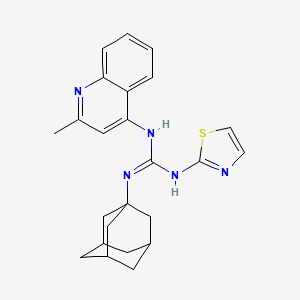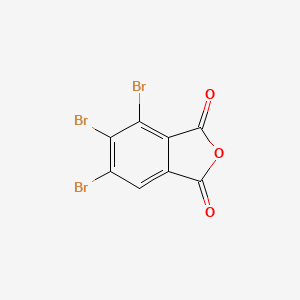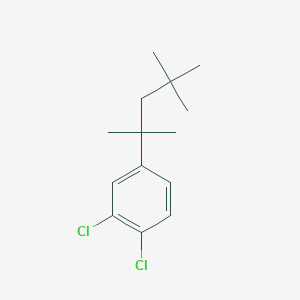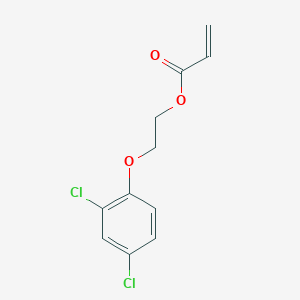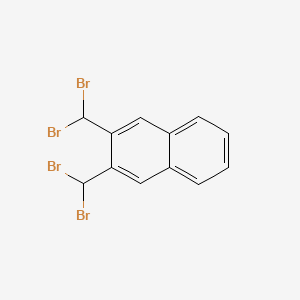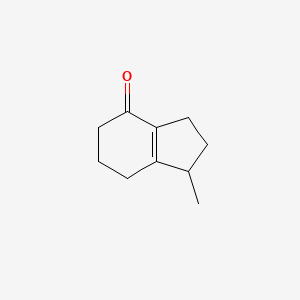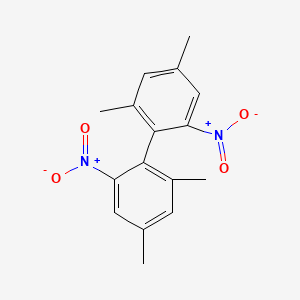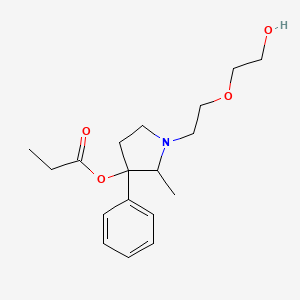
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyethoxyethyl, methyl, phenyl, and propionoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multiple steps. One common method includes the reaction of 2-methyl-3-phenylpyrrolidine with 2-chloroethanol in the presence of a base to introduce the hydroxyethoxyethyl group. This is followed by esterification with propionic anhydride to form the propionoxy group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the propionoxy group, yielding a simpler pyrrolidine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Simplified pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets. The hydroxyethoxyethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity. The propionoxy group may influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethoxyethyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
2-(2-Hydroxyethoxy)ethylamine: Lacks the phenyl and propionoxy groups, making it less complex.
1-(2-Hydroxyethoxyethyl)-4-phenylpiperidine: Contains a piperidine ring and is used in different applications
Uniqueness
1-(2-Hydroxyethoxyethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
74195-90-7 |
|---|---|
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
[1-[2-(2-hydroxyethoxy)ethyl]-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C18H27NO4/c1-3-17(21)23-18(16-7-5-4-6-8-16)9-10-19(15(18)2)11-13-22-14-12-20/h4-8,15,20H,3,9-14H2,1-2H3 |
InChI-Schlüssel |
VESLVDYMKPUAJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(CCN(C1C)CCOCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




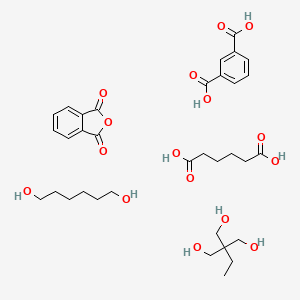
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
